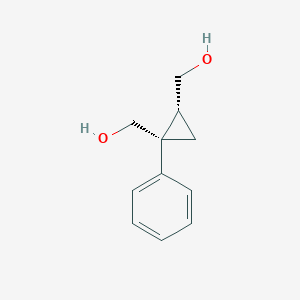
((1S,2R)-1-Phenylcyclopropane-1,2-diyl)dimethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
((1S,2R)-1-Phenylcyclopropane-1,2-diyl)dimethanol is a chiral compound with a cyclopropane ring substituted with a phenyl group and two hydroxymethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ((1S,2R)-1-Phenylcyclopropane-1,2-diyl)dimethanol typically involves the cyclopropanation of a suitable precursor. One common method is the reaction of styrene with diazomethane in the presence of a catalyst to form the cyclopropane ring. The resulting cyclopropane derivative is then subjected to hydroxylation to introduce the hydroxymethyl groups.
Industrial Production Methods
Industrial production of this compound may involve the use of more scalable and efficient methods, such as the use of biocatalysts or enzymatic processes to achieve high enantioselectivity and yield. These methods are often preferred due to their environmental friendliness and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
((1S,2R)-1-Phenylcyclopropane-1,2-diyl)dimethanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form the corresponding cyclopropane alcohols.
Substitution: The hydroxymethyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of phenylcyclopropane carboxylic acid or phenylcyclopropane aldehyde.
Reduction: Formation of phenylcyclopropane alcohol.
Substitution: Formation of phenylcyclopropane derivatives with various functional groups.
Scientific Research Applications
Chemistry
In chemistry, ((1S,2R)-1-Phenylcyclopropane-1,2-diyl)dimethanol is used as a chiral building block for the synthesis of more complex molecules. Its unique stereochemistry makes it valuable for studying stereoselective reactions and developing new synthetic methodologies.
Biology
In biology, this compound can be used as a probe to study enzyme-substrate interactions and the mechanisms of enzymatic reactions. Its chiral nature allows researchers to investigate the effects of stereochemistry on biological activity.
Medicine
In medicine, this compound has potential applications as a precursor for the synthesis of pharmaceutical compounds. Its derivatives may exhibit biological activity and can be explored for therapeutic uses.
Industry
In industry, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in polymer science and materials engineering.
Mechanism of Action
The mechanism of action of ((1S,2R)-1-Phenylcyclopropane-1,2-diyl)dimethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral centers play a crucial role in determining its binding affinity and specificity. The pathways involved may include enzyme inhibition or activation, receptor binding, and modulation of signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- (1R,2S)-1-Phenylcyclopropane-1,2-diyl)dimethanol
- (1S,2S)-1-Phenylcyclopropane-1,2-diyl)dimethanol
- (1R,2R)-1-Phenylcyclopropane-1,2-diyl)dimethanol
Uniqueness
((1S,2R)-1-Phenylcyclopropane-1,2-diyl)dimethanol is unique due to its specific stereochemistry, which imparts distinct physical and chemical properties. This stereochemistry can influence the compound’s reactivity, biological activity, and interactions with other molecules, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C11H14O2 |
|---|---|
Molecular Weight |
178.23 g/mol |
IUPAC Name |
[(1R,2S)-2-(hydroxymethyl)-2-phenylcyclopropyl]methanol |
InChI |
InChI=1S/C11H14O2/c12-7-10-6-11(10,8-13)9-4-2-1-3-5-9/h1-5,10,12-13H,6-8H2/t10-,11+/m0/s1 |
InChI Key |
BUQCHQBKVIETFV-WDEREUQCSA-N |
Isomeric SMILES |
C1[C@H]([C@]1(CO)C2=CC=CC=C2)CO |
Canonical SMILES |
C1C(C1(CO)C2=CC=CC=C2)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















